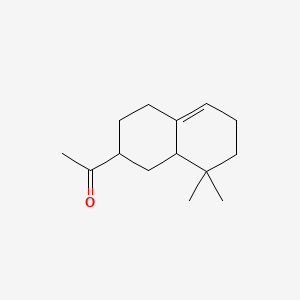

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one

CAS No.: 53144-54-0

Cat. No.: VC18433267

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53144-54-0 |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | 1-(8,8-dimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone |

| Standard InChI | InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h5,12-13H,4,6-9H2,1-3H3 |

| Standard InChI Key | ZMMHDACJCNCHPC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1CCC2=CCCC(C2C1)(C)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(8,8-dimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthyl)ethan-1-one, reflecting its bicyclic decalin backbone, methyl substituents at position 8, and ketone functional group at position 2. Alternate synonyms include 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethanone and CAS 53144-54-0 .

Molecular Formula and Weight

Based on structural analogs such as 1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one (CHO, MW 220.35 g/mol) , the molecular formula for this compound is inferred as CHO, yielding a theoretical molecular weight of 206.32 g/mol.

Structural Elucidation

The compound features a decalin system (bicyclo[4.4.0]decane) with two methyl groups at the 8-position and an acetyl group at the 2-position (Figure 1). The octahydro designation indicates full saturation of the naphthalene ring, resulting in a rigid, chair-conformation bicyclic structure. Key spectral data for related compounds include:

-

SMILES: CC(=O)C1(CCC2=C(C1)C(CCC2)(C)C)C (derived from PubChem CID 95599)

-

InChIKey: FYVIXTXWYBVEME-UHFFFAOYSA-N (for a trimethyl analog)

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols are documented in the provided sources, analogous compounds are typically synthesized via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors. For example, Parkerizing Co. lists mixtures containing tetramethyl-octahydro-naphthylethanone derivatives as major components in industrial formulations, suggesting large-scale production via hydrogenation of substituted naphthalenes .

Hydrogenation of Naphthalene Derivatives

Starting materials such as 2-acetylnaphthalene may undergo catalytic hydrogenation under high-pressure H in the presence of PtO or Raney nickel to yield the octahydro derivative. Subsequent alkylation with methyl halides introduces the 8,8-dimethyl groups .

Physicochemical Properties

Physical State and Solubility

As a fully saturated bicyclic ketone, the compound is expected to exist as a colorless to pale-yellow liquid at room temperature. Similar terpenoid ketones exhibit:

-

Boiling point: 250–300°C (estimated)

-

Density: ~0.95 g/cm

-

Solubility: Miscible with organic solvents (e.g., ethanol, acetone); insoluble in water .

Spectroscopic Data

While experimental data for this specific compound are unavailable, related octahydro-naphthylethanones display characteristic:

-

IR: Strong C=O stretch at ~1700 cm

-

H NMR: Methyl singlets (δ 0.8–1.2 ppm), acetyl methyl (δ 2.1–2.3 ppm), and complex multiplet signals for the decalin protons .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Octahydro-naphthylethanones are valued for their woody, amber-like odors. Although not directly cited in Panax japonicus essential oils , structural analogs contribute to fragrance formulations due to their stability and low volatility.

Surface Treatments and Coatings

Nihon Parkerizing Co. utilizes related ketones in anti-corrosion coatings, where their hydrophobic bicyclic structures enhance adhesion and moisture resistance .

Table 1: Industrial Applications of Related Compounds

| Application | Example Compound | Function | Source |

|---|---|---|---|

| Anti-corrosion coatings | Tetramethyl-octahydro-naphthylethanone | Hydrophobic additive | Parkerizing |

| Fragrances | 8,8-Dimethyl derivatives | Odor stabilizer | PubChem |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume